Methyl 2,3-difluoro-5-nitrophenylacetate
Description
Methyl 2,3-difluoro-5-nitrophenylacetate is an aromatic ester featuring a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position, esterified with a methyl acetate group. This compound’s structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals. The electron-withdrawing nitro and fluoro groups influence its reactivity, solubility, and stability, distinguishing it from related esters .
Properties
CAS No. |
1805055-88-2 |
|---|---|
Molecular Formula |
C9H7F2NO4 |
Molecular Weight |
231.15 g/mol |
IUPAC Name |
methyl 2-(2,3-difluoro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(12(14)15)4-7(10)9(5)11/h2,4H,3H2,1H3 |
InChI Key |
YWBUTWWXSORXHU-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=C(C(=CC(=C1)[N+](=O)[O-])F)F |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Fluorinated Analogs
Key structural analogs include:
Findings :
- Positional Effects: The 2,3-difluoro-5-nitro substitution in the target compound enhances electron-withdrawing effects compared to mono-fluoro analogs, accelerating nucleophilic aromatic substitution reactions .
- Functional Group Impact : Replacement of fluorine with iodine (as in 1261753-55-2) increases molecular weight (344.07 g/mol vs. ~229 g/mol for the target compound) and introduces steric hindrance, reducing reactivity but improving stability in acidic conditions .
Nitro-Substituted Methyl Esters
Compounds like methyl 2-(5-bromo-2-nitrophenyl)acetate (CAS 189748-25-2) and methyl 2-(3-chloro-4-cyanophenyl)acetate (496856-45-2) highlight substituent diversity:
- Halogen vs. Nitro Groups : Bromine or chlorine substituents increase molecular polarizability, enhancing dipole-dipole interactions and melting points compared to fluoro-nitro analogs .
- Nitro Group Reactivity : The 5-nitro group in the target compound directs electrophilic attacks to meta positions, whereas para-nitro analogs (e.g., 337529-74-5) exhibit distinct regioselectivity in further functionalization .
Comparison with Non-Aromatic Methyl Esters
- Resin Acid Methyl Esters (e.g., sandaracopimaric acid methyl ester): These diterpene-derived esters exhibit significantly higher molecular weights (>300 g/mol) and complex bicyclic structures, leading to lower solubility in polar solvents compared to aromatic esters like the target compound .

- Methyl Salicylate : A simple aromatic ester with a hydroxyl group, it is more volatile (boiling point ~222°C) than the target compound due to weaker intermolecular forces and absence of nitro/fluoro groups .

Physicochemical and Reactivity Profiles
- Solubility: The target compound’s nitro and fluoro groups reduce solubility in water but enhance solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to non-halogenated esters .
- Stability : Resistance to hydrolysis is higher than carboxylic acid analogs (e.g., 29640-98-0) due to the ester group’s stability under neutral conditions .
- Synthetic Utility: The 5-nitro group facilitates reduction to amines, enabling downstream synthesis of heterocycles or amines, a feature less pronounced in halogen-only analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


